molecular formula C21H31O2P B1600140 (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine CAS No. 246158-59-8

(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine

Cat. No.: B1600140
CAS No.: 246158-59-8
M. Wt: 346.4 g/mol
InChI Key: DIFRDTMQEINUSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine typically involves the reaction of 2-bromobenzaldehyde with dicyclohexylphosphine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like THF, and oxidizing or reducing agents as mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The dioxolane ring and phenyl group provide steric and electronic properties that enhance the reactivity and selectivity of the metal-ligand complex . This coordination facilitates various catalytic cycles, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine is unique due to its combination of the dioxolane ring and phenyl group, which provide distinct steric and electronic properties. These features make it particularly effective in certain catalytic processes, offering advantages in terms of selectivity and efficiency compared to other phosphine ligands .

Properties

IUPAC Name

dicyclohexyl-[2-(1,3-dioxolan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)20-14-8-7-13-19(20)21-22-15-16-23-21/h7-8,13-14,17-18,21H,1-6,9-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFRDTMQEINUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443247
Record name 2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246158-59-8
Record name 2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246158-59-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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